![molecular formula C13H8FN3O2 B2618219 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1239843-29-8](/img/structure/B2618219.png)
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a synthetic intermediate for the production of Vonoprazan Fumarate , a novel potassium-competitive acid blocker (P-CAB) used for the treatment of gastroduodenal ulcer and reflux esophagitis .
Synthesis Analysis
The synthesis of this compound involves several steps and intermediates. For instance, one of the intermediates in the synthesis process is “5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanol” with a molecular formula of C16H13FN2O3S and a molecular weight of 332.35 .Molecular Structure Analysis
The molecular formula of “5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one” is C16H11FN2O3S . It contains elements such as carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur.Applications De Recherche Scientifique
Antimicrobial and Antitubercular Properties
- Antimicrobial Activity : Some compounds structurally related to 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one have demonstrated potent antimicrobial activity. For example, derivatives synthesized by Desai et al. (2016) displayed notable antibacterial and antifungal properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Desai et al., 2016).
- Antitubercular Activity : Joshi et al. (2015) investigated pyrrolyl 1,3,4-oxadiazole benzothioate derivatives, which are structurally similar, for their antitubercular properties, showing promise in this area (Joshi et al., 2015).
Cancer Research
- Apoptosis Inducers and Anticancer Agents : Compounds with structural similarities have been identified as novel apoptosis inducers, showing potential as anticancer agents. Zhang et al. (2005) highlighted their effectiveness against breast and colorectal cancer cell lines (Zhang et al., 2005).
- Topoisomerase IIα Inhibitory Activity : Alam et al. (2016) synthesized and evaluated pyrazole derivatives for their inhibitory activity on topoisomerase IIα, a key enzyme in DNA replication and cell division, demonstrating their potential as anticancer agents (Alam et al., 2016).
Material Science and Optoelectronics
- Organic Light-Emitting Diodes (OLEDs) : Shih et al. (2015) developed m-terphenyl oxadiazole derivatives, structurally related to the compound , which showed high electron mobility and were used as materials in blue, green, and red phosphorescent OLEDs (Shih et al., 2015).
Herbicidal Properties
- Herbicidal Activity : Tajik and Dadras (2011) synthesized derivatives incorporating a 1,3,4-oxadiazole ring and reported their effectiveness as herbicides against graminaceous plants, demonstrating the compound's potential in agricultural applications (Tajik & Dadras, 2011).
Sensor Development
- Fluorescent pH Sensor : Yang et al. (2013) developed a heteroatom-containing organic fluorophore related to the compound, which served as a fluorescent pH sensor, highlighting its potential in chemical sensing applications (Yang et al., 2013).
Mécanisme D'action
While the mechanism of action of the compound itself is not specified, its product, Vonoprazan Fumarate, acts as a potassium-competitive acid blocker (P-CAB). It inhibits the binding of potassium ions to the H+/K+ ATPase (proton pump) in the gastric parietal cells, thereby inhibiting gastric acid secretion .
Propriétés
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-4-2-1-3-9(10)12-16-13(19-17-12)8-5-6-11(18)15-7-8/h1-7H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRRSCDDIYVNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CNC(=O)C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

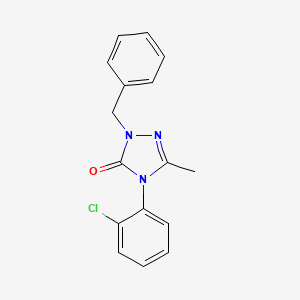
![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2618138.png)
![[(1R,2R)-2-Methoxycyclobutyl]methanethiol](/img/structure/B2618139.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-chlorobenzyl)-2-oxoacetamide](/img/structure/B2618141.png)
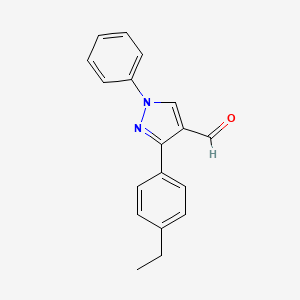
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2618144.png)
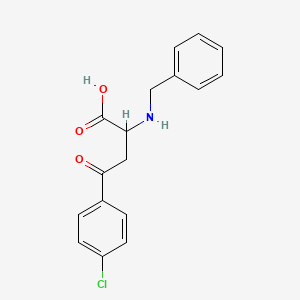
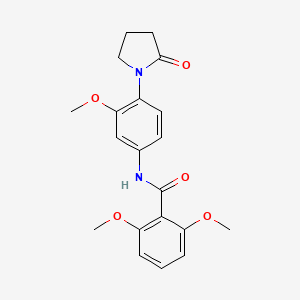
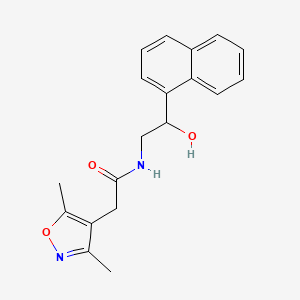



![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2618156.png)
![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2618159.png)